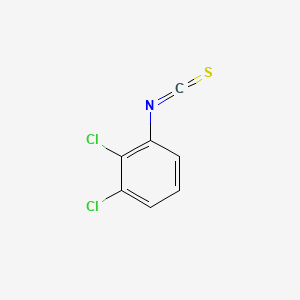2,3-Dichlorophenyl isothiocyanate
CAS No.: 6590-97-2
Cat. No.: VC3722882
Molecular Formula: C7H3Cl2NS
Molecular Weight: 204.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6590-97-2 |
|---|---|
| Molecular Formula | C7H3Cl2NS |
| Molecular Weight | 204.08 g/mol |
| IUPAC Name | 1,2-dichloro-3-isothiocyanatobenzene |
| Standard InChI | InChI=1S/C7H3Cl2NS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H |
| Standard InChI Key | RQZIODPVCCTBAQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)N=C=S |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)N=C=S |
Introduction
Chemical Identity and Structure
2,3-Dichlorophenyl isothiocyanate is an aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3, and an isothiocyanate functional group (-N=C=S). This arrangement creates a reactive molecule with distinct chemical properties.
Basic Identification
The compound is identified by several key parameters that provide its unique chemical identity:
| Parameter | Value |
|---|---|
| CAS Number | 6590-97-2 |
| Molecular Formula | C₇H₃Cl₂NS |
| Molecular Weight | 204.08 g/mol |
| MDL Number | MFCD00041048 |
| BRN | 2091585 |
This aromatic isothiocyanate is known by multiple synonyms in chemical literature and commercial catalogs, including 2,3-dichlorobenzyl isothiocyanate, 1,2-dichloro-3-isothiocyanatobenzene, and Isothiocyanic Acid 2,3-Dichlorophenyl Ester. The compound's systematic naming reflects its structural arrangement with the isothiocyanate group positioned meta to the dichloro substitution on the benzene ring .
Structural Features
The molecule contains several structural features that define its chemical behavior:
The isothiocyanate group is highly reactive, containing a carbon atom with both a double bond to sulfur and a double bond to nitrogen, making it electrophilic and susceptible to nucleophilic attack. This reactivity forms the basis for many of the compound's applications in organic synthesis .
Physical and Chemical Properties
2,3-Dichlorophenyl isothiocyanate exhibits distinctive physical and chemical properties that influence its handling, storage, and applications in various contexts.
Physical Properties
The compound exists as a clear liquid at room temperature with color ranging from colorless to light orange or yellow. Its physical characteristics make it suitable for various laboratory applications but require specific handling precautions.
| Property | Value |
|---|---|
| Physical State | Clear liquid |
| Color | Colorless to light orange/yellow |
| Melting Point | 257°C |
| Boiling Point | 256-258°C |
| Density | 1.434 g/mL at 25°C |
| Refractive Index | Not specified |
| Flash Point | >110°C (>230°F) |
| Specific Gravity | 1.434 |
The relatively high boiling and melting points are characteristic of aromatic compounds with polar substituents, reflecting the influence of the chlorine atoms and isothiocyanate group on intermolecular forces .
Chemical Reactivity
The isothiocyanate functional group (-N=C=S) is the primary center of reactivity in this molecule. It readily undergoes addition reactions with nucleophiles such as amines, alcohols, and thiols. Key reactivity patterns include:
-
Reaction with primary amines to form thiourea derivatives
-
Susceptibility to hydrolysis under basic conditions
-
Potential to act as an electrophile in various organic transformations
-
Sensitivity to moisture, requiring appropriate storage conditions
The compound is classified as moisture-sensitive, which influences its storage requirements and handling protocols in laboratory settings .
Synthesis Methods
Understanding the synthetic routes to 2,3-dichlorophenyl isothiocyanate provides insight into its industrial production and laboratory preparation.
Common Synthetic Pathways
While the search results don't provide specific synthesis methods for 2,3-dichlorophenyl isothiocyanate, we can infer likely synthetic routes based on information about the similar compound 2,6-dichlorophenyl isothiocyanate.
A common synthetic approach involves the reaction of the corresponding aniline derivative with thiophosgene:
-
Starting with 2,3-dichloroaniline
-
Reaction with thiophosgene (CSCl₂) in the presence of a base
-
Typical bases include N,N-diisopropylethylamine
-
The reaction typically proceeds at controlled temperatures (0-20°C)
-
Dichloromethane (DCM) is often used as the solvent
This method typically yields the desired isothiocyanate in moderate to good yields (around a 70% yield is reported for the 2,6-isomer) .
Alternative Synthesis Routes
Alternative methods that might be applicable include:
-
Reaction of 2,3-dichloroaniline with carbon disulfide followed by treatment with a dehydrating agent
-
Use of thiocarbonyldiimidazole instead of thiophosgene for a safer synthetic route
-
Desulfurization of corresponding thiocarbamates
The selection of synthesis method would depend on scale requirements, available reagents, and safety considerations, particularly given the toxicity concerns associated with thiophosgene .
| Parameter | Specification |
|---|---|
| Purity | ≥97% |
| Form | Clear liquid |
| Storage Conditions | Ambient temperature |
| Special Handling | Moisture-sensitive |
Commercial suppliers include Thermo Scientific (previously part of Alfa Aesar product portfolio), with various packaging sizes available to meet research and industrial needs .
Related Research Findings
While the search results don't provide specific research on 2,3-dichlorophenyl isothiocyanate itself, they do contain relevant information about related isothiocyanate derivatives and their biological activities.
Anti-inflammatory and Urease Inhibition Activities
Research on thiosemicarbazide derivatives of isoniazid (compounds 3-27) synthesized through reaction with various isothiocyanates has shown promising dual inhibitory effects:
-
Several compounds demonstrated significant anti-inflammatory activity
-
Many derivatives showed potent urease inhibition properties
-
Compound 23 was identified as the best dual inhibitor of inflammation (IC₅₀ = 12.3 μg/mL) and urease (IC₅₀ = 22.4 μM)
-
Compound 12 was the most potent urease inhibitor (IC₅₀ = 12.3 μM) while also showing good anti-inflammatory activity (IC₅₀ = 27.7 μg/mL)
These findings suggest potential therapeutic applications for compounds containing isothiocyanate-derived structures .
Structure-Activity Relationships
The research findings indicate that:
-
Thiosemicarbazide scaffolds derived from isothiocyanates show promise for developing dual-acting anti-inflammatory and anti-ulcer agents
-
Structural modifications at the terminal NH₂ group through reaction with different isothiocyanates produce compounds with varying biological activities
-
Most synthesized compounds showed low cytotoxicity, suggesting a favorable safety profile
These structure-activity relationships could potentially be extended to derivatives incorporating 2,3-dichlorophenyl isothiocyanate, though specific studies would be needed to confirm this hypothesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume